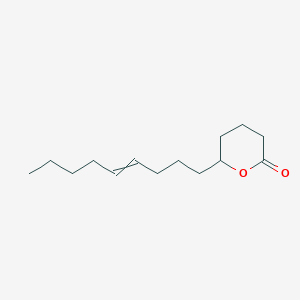

9-Tetradecen-5-olide

Description

Structure

3D Structure

Properties

CAS No. |

15456-70-9 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

6-non-4-enyloxan-2-one |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h5-6,13H,2-4,7-12H2,1H3 |

InChI Key |

JAJFALMXCYETOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCC1CCCC(=O)O1 |

density |

0.921-0.952 (20°) |

physical_description |

Clear colourless liquid; Strong fatty fruit-like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 9-Tetradecen-5-olide: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-Tetradecen-5-olide, a significant δ-lactone. Initially identified as a trace constituent of butterfat, this document details the pioneering work that led to its discovery and outlines the experimental protocols for its isolation from natural sources. Furthermore, a representative synthetic pathway is presented, offering a reproducible method for its preparation in a laboratory setting. All pertinent quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Discovery and Natural Occurrence

The initial discovery of this compound, systematically known as 5-hydroxy-9-tetradecenoic acid lactone, is credited to the extensive research on the trace components of butterfat. Pioneering work in the early 1960s by Boldingh and Taylor led to the identification of a series of aliphatic lactones, including the C14 unsaturated δ-lactone, which contributes to the characteristic flavor profile of butter.[1] This discovery contradicted earlier assumptions that this lactone was not found in nature and highlighted the complexity of natural flavor chemistry.

The isolation of this and other lactones from butterfat was a significant analytical challenge due to their low concentrations. The work laid the foundation for understanding the chemical basis of dairy flavors and has since led to the use of this compound as a recognized flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Physicochemical Properties

This compound is a colorless liquid with a characteristic fatty, fruity odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15456-70-9 | [2] |

| Molecular Formula | C₁₄H₂₄O₂ | [2] |

| Molecular Weight | 224.34 g/mol | [2] |

| Specific Gravity (20°C) | 0.921 - 0.952 | [2] |

| Refractive Index (20°C) | 1.445 - 1.472 | [2] |

| Boiling Point | 344-345 °C (estimated) | [2] |

| Solubility | Soluble in alcohol, insoluble in water. | [2] |

Experimental Protocols

Isolation from Natural Sources (Butterfat)

The original isolation of this compound from butterfat, as pioneered by Boldingh and Taylor, involved a multi-step process of extraction and fractionation. The following protocol is a representative summary of the methodologies employed.

Objective: To isolate and concentrate the lactone fraction from butterfat for subsequent analysis.

Materials:

-

Anhydrous butterfat

-

Methanol

-

Sodium methoxide solution

-

Hexane

-

Silicic acid

-

Distillation apparatus

-

Chromatography columns

Procedure:

-

Transesterification: The butterfat is subjected to transesterification with methanol in the presence of a sodium methoxide catalyst. This process converts the triglycerides into fatty acid methyl esters and releases the hydroxy fatty acids, the precursors to lactones.

-

Extraction: The reaction mixture is neutralized, and the methyl esters are extracted with hexane. The lactones and hydroxy fatty acid methyl esters remain in the methanolic phase.

-

Concentration: The methanolic phase is concentrated under reduced pressure to remove the solvent.

-

Column Chromatography: The resulting concentrate is subjected to column chromatography on silicic acid. Elution with a gradient of solvents (e.g., hexane-diethyl ether) allows for the separation of different classes of lipids. The lactone fraction is collected based on its polarity.

-

Distillation: The collected lactone fraction is further purified by fractional distillation under high vacuum to isolate the lactones based on their boiling points.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The purified fraction is analyzed by GC-MS to identify and quantify the individual lactones, including this compound.

Representative Synthetic Protocol

While originally isolated from a natural source, chemical synthesis provides a reliable and scalable method for obtaining this compound. The following is a representative synthetic route based on general methodologies for the synthesis of unsaturated δ-lactones.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

1-Heptyne

-

n-Butyllithium

-

Oxirane

-

Pyridinium chlorochromate (PCC)

-

Ethyl 5-oxopentanoate

-

Sodium hydride

-

Palladium on calcium carbonate (Lindlar's catalyst)

-

Hydrogen gas

-

Hydrochloric acid

Procedure:

-

Alkynylation: 1-Heptyne is deprotonated with n-butyllithium at low temperature, followed by the addition of oxirane to yield non-3-yn-1-ol.

-

Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, non-3-yn-1-al, using pyridinium chlorochromate (PCC).

-

Wittig-type Reaction: A Wittig-type reaction between non-3-yn-1-al and the ylide generated from ethyl 5-oxopentanoate and sodium hydride yields ethyl 5-hydroxy-tetradeca-9,11-diynoate.

-

Selective Hydrogenation: The triple bonds are selectively hydrogenated to a cis-double bond using Lindlar's catalyst and hydrogen gas, affording ethyl 5-hydroxy-9(Z)-tetradecenoate.

-

Lactonization: The hydroxy ester is subjected to acidic hydrolysis and concomitant lactonization by heating with dilute hydrochloric acid to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. The following table summarizes the expected key spectroscopic features.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.40-5.30 (m, 2H, -CH=CH-), 4.40-4.30 (m, 1H, -O-CH-), 2.50-2.40 (t, 2H, -CH₂-C=O), 2.10-1.90 (m, 4H, allylic protons), 1.90-1.20 (m, 10H, methylene protons), 0.90 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 130.0 (-CH=CH-), 129.0 (-CH=CH-), 80.0 (-O-CH-), 35.0-20.0 (methylene carbons), 14.0 (-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 224 (M⁺), 99 (base peak), and other characteristic fragments. |

| Infrared (IR, neat) | ν (cm⁻¹): ~3010 (C-H, olefinic), ~2925, 2855 (C-H, aliphatic), ~1735 (C=O, ester), ~1655 (C=C) |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding specific biological activities or signaling pathways directly modulated by this compound beyond its role as a flavor compound. As a fatty acid-derived lactone, it may potentially interact with lipid signaling pathways, but further research is required to elucidate any specific biological functions.

Conclusion

This compound, first discovered as a natural component of butterfat, is a notable δ-lactone with significant applications in the flavor and fragrance industry. This guide has provided a detailed overview of its discovery, methods for its isolation from natural sources, and a representative synthetic protocol. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of natural products chemistry, food science, and synthetic organic chemistry. Further investigation into the potential biological activities of this compound may reveal novel applications in pharmacology and drug development.

References

Spectroscopic Profile of 9-Tetradecen-5-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the flavoring agent 9-Tetradecen-5-olide (CAS Number: 15456-70-9). Due to the limited availability of directly published spectra, this document synthesizes information from official evaluations and provides general experimental protocols applicable to the analysis of long-chain aliphatic lactones.

Chemical Identity and Physical Properties

| Property | Value | Reference |

| Chemical Name | 6-(non-4-en-1-yl)tetrahydro-2H-pyran-2-one | --INVALID-LINK-- |

| Synonym(s) | 5-Hydroxy-9-tetradecenoic acid delta-lactone | --INVALID-LINK-- |

| FEMA Number | 4448 | --INVALID-LINK-- |

| JECFA Number | 1997 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₂₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 224.34 g/mol | --INVALID-LINK-- |

| Physical Form | Clear colourless liquid | --INVALID-LINK-- |

| Odor | Strong fatty fruit-like aroma | --INVALID-LINK-- |

| Boiling Point | 343-345 °C | --INVALID-LINK-- |

| Refractive Index | 1.445-1.472 | --INVALID-LINK-- |

| Specific Gravity | 0.921-0.952 (20°C) | --INVALID-LINK-- |

| Isomeric Composition | Mixture of isomers: 91-94% cis, 3-4% trans | --INVALID-LINK-- |

Spectroscopic Data

Mass Spectrometry (MS)

The JECFA specification for this compound indicates that a mass spectrum is used for its identification.[5] For a molecule with the formula C₁₄H₂₄O₂, the expected molecular ion peak [M]⁺ would be at m/z 224. Common fragmentation patterns for long-chain lactones would involve the loss of alkyl chains and rearrangements around the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not currently published in readily accessible sources. However, based on the known structure of 6-(non-4-en-1-yl)tetrahydro-2H-pyran-2-one, the following characteristic signals can be predicted:

¹H NMR (Predicted):

-

~5.4 ppm: Multiplet, corresponding to the two vinylic protons (-CH=CH-).

-

~4.2 ppm: Multiplet, for the proton on the carbon bearing the ester oxygen in the lactone ring (-O-CH-).

-

~2.5 ppm: Multiplet, for the protons on the carbon alpha to the carbonyl group (-CH₂-C=O).

-

~2.0 ppm: Multiplets, for the allylic protons adjacent to the double bond.

-

~1.2-1.8 ppm: A complex series of multiplets for the remaining methylene protons in the aliphatic chains and the lactone ring.

-

~0.9 ppm: Triplet, for the terminal methyl group (-CH₃).

¹³C NMR (Predicted):

-

~175 ppm: Carbonyl carbon of the lactone.

-

~130 ppm: Vinylic carbons (-CH=CH-).

-

~80 ppm: Carbon attached to the ester oxygen (-O-CH-).

-

~30-40 ppm: Carbons alpha to the carbonyl and the double bond.

-

~20-30 ppm: Other methylene carbons in the chains and ring.

-

~14 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

~1735-1750 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of a six-membered ring lactone (δ-lactone).

-

~3000-3020 cm⁻¹: C-H stretching vibrations for the vinylic hydrogens (=C-H).

-

~2850-2960 cm⁻¹: C-H stretching vibrations for the aliphatic methylene and methyl groups.

-

~1650-1670 cm⁻¹: C=C stretching vibration, which may be weak or of medium intensity.

-

~1150-1250 cm⁻¹: C-O stretching vibration of the ester group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for long-chain aliphatic lactones are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like lactones in flavor and fragrance chemistry.

Caption: Workflow for GC-MS analysis of this compound.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.

-

Gas Chromatography (GC):

-

Injector: Split/splitless injector at a temperature of ~250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified lactone in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex multiplets.

-

Data Acquisition:

-

¹H NMR: Acquire standard proton spectra.

-

¹³C NMR: Acquire proton-decoupled carbon spectra. DEPT experiments (90 and 135) can be used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, 2D correlation experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.

-

Infrared (IR) Spectroscopy

References

The Enigmatic Path of a Pheromone: A Technical Guide to the Proposed Biosynthesis of 9-Tetradecen-5-olide

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical ecology, the biosynthesis of insect pheromones represents a fascinating area of study with significant implications for pest management and drug development. This whitepaper provides an in-depth technical guide on the proposed biosynthetic pathway of 9-Tetradecen-5-olide, a lactone pheromone component identified in various insect species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents hypothetical quantitative data for illustrative purposes, and details common experimental protocols used in the field.

The biosynthesis of insect pheromones, including lactones like this compound, is a testament to the remarkable specificity of biological processes. These pathways often commence with common fatty acid precursors, which then undergo a series of enzymatic modifications to yield the final active pheromone component. While the precise enzymatic steps for this compound have not been fully elucidated in dedicated studies, a plausible pathway can be proposed based on extensive research into the biosynthesis of other fatty acid-derived insect pheromones and microbial lactone production.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is believed to originate from a C14 saturated fatty acid, myristoyl-CoA. The pathway likely involves a sequence of desaturation, hydroxylation, and subsequent intramolecular cyclization (lactonization).

A Hypothetical Model for this compound Biosynthesis

| Step | Precursor | Enzyme (Hypothetical) | Product | Cellular Location |

| 1 | Myristoyl-CoA | Δ9-Desaturase | (Z)-9-Tetradecenoyl-CoA | Pheromone Gland (Endoplasmic Reticulum) |

| 2 | (Z)-9-Tetradecenoyl-CoA | 5-Hydroxylase (P450) | 5-Hydroxy-(Z)-9-tetradecenoyl-CoA | Pheromone Gland (Endoplasmic Reticulum) |

| 3 | 5-Hydroxy-(Z)-9-tetradecenoyl-CoA | Thioesterase | 5-Hydroxy-(Z)-9-tetradecenoic acid | Pheromone Gland (Cytosol) |

| 4 | 5-Hydroxy-(Z)-9-tetradecenoic acid | Lactonase (or spontaneous) | This compound | Pheromone Gland (Cytosol) |

Note: The enzymes listed are hypothetical and are based on known enzymatic activities in insect pheromone and lipid metabolism.

Key Experimental Protocols

The elucidation of pheromone biosynthetic pathways relies on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments typically employed in this field.

Stable Isotope Labeling and in vivo Analysis

Objective: To trace the metabolic fate of precursors into the final pheromone product.

Methodology:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as ¹³C or ²H labeled myristic acid.

-

Topical Application: Apply a solution of the labeled precursor (e.g., in a suitable solvent like hexane or ethanol) directly to the pheromone gland of the insect.

-

Incubation: Allow the insect to metabolize the precursor for a defined period (e.g., 6-24 hours).

-

Pheromone Extraction: Excise the pheromone gland and extract the lipids using an organic solvent (e.g., hexane or dichloromethane).

-

Analysis by GC-MS: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of the isotopic label into this compound and its intermediates is determined by the mass shift in the mass spectra.

In vitro Enzyme Assays with Gland Homogenates

Objective: To identify and characterize the enzymatic activities involved in the biosynthetic pathway.

Methodology:

-

Gland Homogenization: Dissect pheromone glands and homogenize them in a suitable buffer (e.g., phosphate buffer with protease inhibitors) to prepare a crude enzyme extract.

-

Subcellular Fractionation (Optional): Centrifuge the homogenate at different speeds to separate cellular fractions (e.g., microsomes and cytosol) to localize enzyme activities.

-

Enzyme Assay: Incubate the enzyme preparation with a specific substrate (e.g., (Z)-9-Tetradecenoyl-CoA for the hydroxylase assay) and necessary co-factors (e.g., NADPH for P450 enzymes).

-

Product Extraction and Analysis: Stop the reaction and extract the products. Analyze the products by methods such as High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the formation of the expected product.

-

Enzyme Kinetics: Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.

Concluding Remarks

While the precise biosynthetic pathway of this compound remains an area for future research, the proposed pathway provides a robust framework for investigation. The general principles of fatty acid metabolism in insects, coupled with established methodologies for studying pheromone biosynthesis, offer a clear roadmap for elucidating the specific enzymes and regulatory mechanisms involved. A deeper understanding of this and similar pathways will not only advance our knowledge of chemical ecology but also pave the way for the development of novel and sustainable pest control strategies and potential pharmaceutical applications.

An In-depth Technical Guide to 9-Tetradecen-5-olide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Tetradecen-5-olide, a fatty acid lactone. Due to the limited availability of data for this specific molecule, this guide combines known information with general characteristics of related macrocyclic lactones to offer a broader context for research and development.

Chemical Identity

CAS Number: 15456-70-9[1]

Synonyms: [2]

-

6-[(Z)-non-4-enyl]oxan-2-one

-

2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONEN-1-YL)-

-

2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONENYL)-

-

5-HYDROXY-9-TETRADECENOIC ACID .DELTA.-LACTONE

-

9-TETRADECENOIC ACID, 5-HYDROXY-, .DELTA.-LACTONE

-

FEMA NO. 4448

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This data is essential for understanding its physical behavior and for the design of experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H24O2 | [3] |

| Molecular Weight | 224.34 g/mol | [3] |

| Appearance | Colorless clear liquid (estimated) | [3] |

| Boiling Point | 344.00 to 345.00 °C @ 760.00 mm Hg | [1] |

| Specific Gravity | 0.92100 to 0.95200 @ 20.00 °C | [3] |

| Refractive Index | 1.44500 to 1.47200 @ 20.00 °C | [3] |

| Flash Point | 290.00 °F (143.10 °C) (estimated) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

| logP (o/w) | 4.063 (estimated) | [3] |

| Vapor Pressure | 0.000067 mmHg @ 25.00 °C (estimated) | [3] |

Synthesis and Analysis

Experimental Protocol: A General Synthetic Approach

A generalized experimental workflow for the synthesis is outlined below:

-

Retrosynthetic Analysis: Deconstruct the target molecule into simpler, commercially available precursors. For this compound, this would involve disconnecting the lactone to a hydroxy-alkynoic acid, which can be further broken down into a terminal alkyne and an electrophilic fragment containing the carboxylic acid precursor.

-

Carbon-Carbon Bond Formation: Couple the chosen fragments. A common method is the alkylation of an acetylide with an alkyl halide or epoxide.

-

Stereoselective Reduction: The internal alkyne is stereoselectively reduced to the corresponding (Z)-alkene. This is a critical step to establish the correct geometry of the double bond. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, is a standard method to achieve this cis-selectivity.

-

Lactonization: The resulting hydroxy acid is cyclized to form the lactone ring. This can be achieved through various methods, such as acid catalysis (e.g., using p-toluenesulfonic acid) or by using coupling reagents that facilitate ester formation (e.g., Yamaguchi or Mitsunobu conditions).

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to isolate the desired this compound from any remaining starting materials, reagents, or byproducts.

Experimental Protocol: Analytical Characterization

The identity and purity of synthesized or isolated this compound would be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for this purpose.

A typical GC-MS protocol would involve:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to ensure efficient separation.

-

MS Detection and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern. The retention time from the GC provides an additional layer of identification.

Biological Activity and Signaling Pathways

General Biological Activity of Macrocyclic Lactones

Specific biological activity and signaling pathway information for this compound is not well-documented in publicly available literature. However, the broader class of macrocyclic lactones is well-studied, particularly for their potent anthelmintic (anti-parasitic worm) properties.[4][5]

Macrocyclic lactones, such as ivermectin, act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates.[4] These channels are crucial for neurotransmission in nematodes and arthropods.

The general mechanism of action is as follows:

-

Binding to GluCls: The macrocyclic lactone binds to a site on the glutamate-gated chloride channel that is distinct from the glutamate binding site.

-

Channel Opening: This binding potentiates the effect of glutamate, leading to the opening of the chloride channel.

-

Chloride Influx: The opening of the channel allows for an influx of chloride ions into the neuron or muscle cell.

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.

-

Paralysis and Death: This hyperpolarization makes the neuron or muscle cell less excitable, leading to flaccid paralysis and eventual death of the parasite.

It is important to note that while this is the primary mechanism of action for many anthelmintic macrocyclic lactones, it is not confirmed to be the specific mechanism for this compound. Further research is required to elucidate its specific biological targets and signaling pathways.

Safety Information

There is limited specific toxicological data available for this compound. For a related compound, cis-9-Tetradecenyl acetate, the material is not classified as hazardous under GHS and is not mutagenic in the AMES test.[6] However, as with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to avoid contact with skin and eyes and to prevent inhalation of mists or vapors.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fatty acid lactone with defined physicochemical properties but limited publicly available data regarding its synthesis, biological activity, and specific experimental protocols. This guide has provided a summary of the known information and has drawn on data from related compounds to present a broader picture for researchers. Further investigation is needed to fully characterize its synthetic pathways, biological functions, and potential applications in drug development and other scientific fields. The provided generalized protocols and pathways should serve as a foundation for future research into this molecule.

References

A Technical Deep Dive into Tetradecenolide Compounds: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecenolides, a class of 14-membered macrocyclic lactones, represent a fascinating and underexplored area of natural product chemistry. These compounds, characterized by a fourteen-membered lactone ring with at least one double bond, have begun to attract attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of tetradecenolide compounds, focusing on their synthesis, biological activities with quantitative data, and known mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging class of natural products.

Biological Activities of Tetradecenolide Compounds

While the field of tetradecenolides is still developing, early research has revealed promising biological activities, particularly in the realm of antifungal and antimicrobial applications. A notable example is Cladospolide D, a 12-membered macrolide that shares structural similarities and provides insights into the potential of related 14-membered compounds.

Quantitative Biological Activity Data

To facilitate comparison and analysis, the following table summarizes the available quantitative data on the biological activity of select tetradecenolide and related macrolide compounds.

| Compound | Class | Target Organism/Cell Line | Activity Type | Metric | Value | Reference |

| Cladospolide D | 12-membered Macrolide | Pyricularia oryzae | Antifungal | IC50 | 29 µg/mL | [1][2] |

| Cladospolide D | 12-membered Macrolide | Mucor racemosus | Antifungal | IC50 | 0.15 µg/mL | [1][2] |

| Clarithromycin | 14-membered Macrolide | Legionella spp. | Antibacterial | MIC Range | ≤0.03-0.06 mg/L | [3] |

| Midecamycin Acetate | 16-membered Macrolide | Mycoplasma hominis | Antibacterial | MIC Range | 0.008-0.12 mg/L | [3] |

Synthesis of Tetradecenolide Compounds

The synthesis of macrocyclic lactones, including tetradecenolides, presents a significant challenge in organic chemistry due to the entropic unfavorability of forming medium to large rings. However, several effective strategies have been developed and applied to the total synthesis of these complex molecules.

Key Synthetic Methodologies

The total synthesis of compounds like Cladospolide D has been successfully achieved, providing a blueprint for the construction of other tetradecenolides.[1] Key synthetic strategies often involve:

-

Ring-Closing Metathesis (RCM): This powerful reaction, often employing Grubbs or Hoveyda-Grubbs catalysts, has become a cornerstone of macrocycle synthesis. It involves the formation of a carbon-carbon double bond to close the lactone ring from a linear precursor.

-

Macrolactonization: This classic approach involves the intramolecular esterification of a hydroxy acid precursor. Various reagents and conditions have been developed to promote high-yielding macrolactonization over intermolecular polymerization.

-

Asymmetric Synthesis: The stereocenters present in most natural tetradecenolides necessitate the use of asymmetric synthesis techniques to control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

Experimental Workflow for a Generic Tetradecenolide Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a tetradecenolide, highlighting the key stages from starting materials to the final product.

References

- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 2. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed In-Depth Technical Guide for the Preliminary Bioactivity Screening of 9-Tetradecen-5-olide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, tiered approach for the preliminary in vitro bioactivity screening of the novel compound, 9-Tetradecen-5-olide. Due to the limited specific bioactivity data available for this particular unsaturated fatty acid lactone, this guide proposes a screening strategy based on the known biological activities of structurally related macrocyclic lactones. The proposed workflow is designed to efficiently identify and characterize potential therapeutic properties of this compound, including its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Introduction to this compound and Rationale for Screening

This compound is a 14-membered unsaturated macrolide, a class of natural products known for a wide array of biological activities. Macrocyclic lactones have been successfully developed into drugs, most notably as anthelmintics.[1][2] The structural features of this compound, including the lactone ring and the unsaturated alkyl chain, suggest its potential to interact with various biological targets. Lactones, in general, have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[3] Therefore, a systematic preliminary bioactivity screening is warranted to uncover the therapeutic potential of this novel compound.

Proposed Tiered Bioactivity Screening Workflow

A tiered approach is recommended to efficiently screen this compound, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for any identified "hits."

Caption: Proposed tiered workflow for bioactivity screening.

Data Presentation: Summary of Proposed Assays

All quantitative data from the proposed screening should be meticulously recorded and organized for comparative analysis. The following tables provide a structured format for presenting the results of the primary screening assays.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans | ||

| Pseudomonas aeruginosa |

Table 2: Antioxidant and Anti-inflammatory Activity of this compound

| Assay | Endpoint | Result (e.g., IC50 in µg/mL) | Positive Control |

| DPPH Radical Scavenging | IC50 | Ascorbic Acid | |

| Griess Assay (Nitric Oxide Inhibition) | IC50 | Dexamethasone |

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h | Positive Control |

| HeLa (Cervical Cancer) | Doxorubicin | ||

| A549 (Lung Cancer) | Doxorubicin | ||

| PC-3 (Prostate Cancer) | Doxorubicin | ||

| Vero (Normal Kidney Epithelial) | Doxorubicin |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

-

Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Assay Procedure:

-

Serially dilute this compound in an appropriate broth medium in a 96-well microtiter plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

-

To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no colony formation after incubation.[4]

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, ascorbic acid (positive control).

-

Assay Procedure:

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, mix the compound solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[5][6][7]

-

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

This assay determines the inhibitory effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated, and the IC50 value is determined.[8][9][10]

-

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, PC-3) and a normal cell line (e.g., Vero) should be used to assess both anticancer activity and general cytotoxicity.

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48 and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[11][12]

-

Mechanistic Studies and Signaling Pathways

Should this compound exhibit significant activity in the primary screens, further investigation into its mechanism of action is crucial. Based on the activities of related compounds, the following signaling pathways are of particular interest.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[11][13] Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

References

- 1. m.youtube.com [m.youtube.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. esmed.org [esmed.org]

- 7. purformhealth.com [purformhealth.com]

- 8. Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 13. What are caspase 3 activators and how do they work? [synapse.patsnap.com]

Methodological & Application

Enantioselective Synthesis of 9-Tetradecen-5-olide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 9-tetradecen-5-olide, a δ-lactone. The synthesis of this chiral molecule is of interest due to the prevalence of lactone motifs in biologically active natural products. The protocols described herein focus on two key strategies for achieving enantioselectivity: enzymatic kinetic resolution and asymmetric catalysis. A crucial step in the synthesis of the δ-lactone ring is ring-closing metathesis (RCM). This document outlines detailed methodologies for these key transformations, presents quantitative data in structured tables, and includes diagrams of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a δ-lactone, a class of compounds that are significant components of many natural products with diverse biological activities. The stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical aspect of their study and application in fields such as drug discovery. This document details synthetic strategies to obtain enantiomerically enriched this compound, focusing on methods that are broadly applicable to the synthesis of other chiral lactones.

Key Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several pathways. Two prominent and effective strategies are:

-

Enzymatic Kinetic Resolution: This method utilizes lipases to selectively acylate or hydrolyze a racemic mixture of a key intermediate, separating the two enantiomers. Lipases are widely used in organic synthesis due to their high enantioselectivity and mild reaction conditions.[1][2][3][4]

-

Asymmetric Catalysis: This approach employs chiral catalysts to control the stereochemical outcome of a key reaction, leading to the formation of one enantiomer in excess. For the synthesis of related δ-lactones, methods such as tandem α-aminooxylation-Henry reactions have been successfully employed to establish the chiral centers.[5][6]

A critical step in the formation of the 10-membered lactone ring is Ring-Closing Metathesis (RCM) . This powerful reaction, catalyzed by ruthenium-based complexes, is highly effective for the formation of various ring sizes, including the δ-lactone ring of the target molecule.[7][8][9]

Synthetic Pathways

Pathway 1: Enzymatic Kinetic Resolution followed by Ring-Closing Metathesis

This pathway involves the synthesis of a racemic key intermediate, which is then resolved using an enzymatic method. The resolved enantiomer is subsequently cyclized to form the target lactone.

Caption: Workflow for Enantioselective Synthesis via Enzymatic Resolution.

Pathway 2: Asymmetric Catalysis followed by Ring-Closing Metathesis

This pathway introduces chirality early in the synthetic sequence using an asymmetric catalyst. The resulting enantiomerically enriched intermediate is then elaborated to the RCM precursor and cyclized.

Caption: Workflow for Enantioselective Synthesis via Asymmetric Catalysis.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol Intermediate

This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols.[2][3]

Materials:

-

Racemic alcohol intermediate

-

Lipase (e.g., Pseudomonas cepacia Lipase - Lipase PS "Amano")

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous solvent (e.g., tert-butyl methyl ether)

-

Magnetic stirrer and stirring bar

-

Reaction vessel

-

Temperature control system

Procedure:

-

To a solution of the racemic alcohol (1.0 equiv) in anhydrous tert-butyl methyl ether (appropriate volume for desired concentration), add the lipase (e.g., 10% w/w of the substrate).

-

Add the acyl donor (e.g., vinyl acetate, 1.5 equiv).

-

Stir the mixture at a controlled temperature (e.g., room temperature).

-

Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.

Data Presentation:

| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) |

| Lipase PS | Vinyl Acetate | t-BuMeO | 25 | 24 | 48 | >99 | 95 |

| CAL-B | Isopropenyl Acetate | Hexane | 30 | 36 | 50 | 98 | >99 |

Protocol 2: Asymmetric Synthesis of a Chiral Hydroxy Acid (Adapted from a related synthesis)

This protocol is based on the enantioselective synthesis of a similar δ-lactone, (-)-(5R,6S)-6-acetoxyhexadecan-5-olide, and adapted for the target molecule.[5][6]

Materials:

-

n-Nonanal

-

Nitroethane

-

Chiral proline-based catalyst

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Tandem α-aminooxylation-Henry reaction):

-

To a solution of n-nonanal (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add the chiral proline-based catalyst (0.1 equiv).

-

Cool the mixture to 0 °C and add nitroethane (1.2 equiv) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the enantioenriched nitro-alcohol intermediate.

Data Presentation:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (syn) (%) |

| (S)-Proline | CH2Cl2 | 0 | 12 | 85 | 95:5 | >99 |

| (S)-Diphenylprolinol silyl ether | Toluene | -20 | 24 | 90 | 98:2 | >99 |

Protocol 3: Ring-Closing Metathesis (RCM) for Lactonization

This is a general procedure for RCM to form a δ-lactone ring.[7][8][10]

Materials:

-

Diene precursor (hydroxy acid with terminal alkenes)

-

Grubbs' second-generation catalyst

-

Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

Dissolve the diene precursor (1.0 equiv) in anhydrous and degassed solvent in a Schlenk flask under an inert atmosphere to a concentration of 0.001-0.01 M.

-

Add a solution of Grubbs' second-generation catalyst (0.01-0.05 equiv) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux (for dichloromethane, ~40 °C; for toluene, ~110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation:

| Catalyst | Solvent | Concentration (M) | Temp (°C) | Time (h) | Yield (%) |

| Grubbs' II | CH2Cl2 | 0.005 | 40 | 4 | 85 |

| Hoveyda-Grubbs' II | Toluene | 0.001 | 80 | 2 | 92 |

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through the strategic combination of stereoselective reactions and ring-closing metathesis. The choice between enzymatic resolution and asymmetric catalysis will depend on factors such as the availability of starting materials, the desired enantiomer, and scalability. The provided protocols offer a detailed guide for researchers to undertake the synthesis of this and related chiral δ-lactones, which are valuable targets in natural product synthesis and medicinal chemistry. Careful optimization of reaction conditions, particularly for the RCM step, is crucial for achieving high yields and purity.

References

- 1. mdpi.com [mdpi.com]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hwpi.harvard.edu [hwpi.harvard.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Synthesis of 9-Tetradecen-5-olide via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 9-tetradecen-5-olide, a naturally occurring lactone, utilizing the Wittig reaction as the key step for constructing the carbon-carbon double bond. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1] Its reliability and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex natural products, including macrolides and insect pheromones.[2] This protocol outlines the synthesis of this compound, focusing on a Z-selective Wittig reaction to establish the required cis-alkene geometry.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach. The key step involves an intermolecular Wittig reaction between a C5 aldehyde and a C9 phosphonium ylide derived from a protected ω-hydroxy acid. Subsequent deprotection and lactonization yield the target molecule.

Experimental Protocols

This section details the multi-step synthesis of this compound.

Part 1: Synthesis of (9-hydroxynonyl)triphenylphosphonium bromide

This procedure outlines the preparation of the key phosphonium salt intermediate.

Materials:

-

9-bromo-1-nonanol

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of 9-bromo-1-nonanol (1.0 eq) in acetonitrile, add triphenylphosphine (1.1 eq).

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, and add diethyl ether to precipitate the product.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum to yield (9-hydroxynonyl)triphenylphosphonium bromide.

Part 2: Wittig Reaction and Lactonization to form this compound

This part describes the core Wittig reaction to form the unsaturated carbon chain followed by in-situ lactonization.

Materials:

-

(9-hydroxynonyl)triphenylphosphonium bromide

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or other suitable strong base

-

Pentanal

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

Procedure:

-

Suspend (9-hydroxynonyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to -78 °C and add sodium bis(trimethylsilyl)amide (1.2 eq) dropwise.

-

Stir the resulting orange-red solution at -78 °C for 1 hour to form the ylide.

-

Add a solution of pentanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxy acid.

-

Dissolve the crude hydroxy acid in a large volume of anhydrous toluene.

-

Heat the solution to reflux with azeotropic removal of water for 4-6 hours to effect lactonization.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 9-bromo-1-nonanol | Triphenylphosphine | - | Acetonitrile | Reflux | 24 | (9-hydroxynonyl)triphenylphosphonium bromide | ~90 |

| 2 | (9-hydroxynonyl)triphenylphosphonium bromide | Pentanal | NaHMDS | THF | -78 to RT | 13 | This compound | 60-70 (over two steps) |

Note: Yields are approximate and may vary based on experimental conditions and scale.

Visualizations

Experimental Workflow for Wittig-based Synthesis of this compound

References

Application Note: Quantification of 9-Tetradecen-5-olide using Gas Chromatography-Mass Spectrometry (GC-MS)

**Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 9-Tetradecen-5-olide. The described protocol provides a robust and sensitive approach for the separation and detection of this compound, which is relevant in flavor, fragrance, and other chemical industries. The methodology encompasses sample preparation, instrument parameters, and data analysis, and is suitable for routine quality control and research applications.

Introduction

This compound is a lactone compound that contributes to the characteristic aroma profiles of various natural products. Accurate and reliable quantification of this analyte is crucial for quality assessment, formulation development, and stability studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.[1] This document provides a detailed protocol for its determination.

Experimental

A representative sample preparation protocol is outlined below. The choice of solvent and extraction technique may need to be optimized based on the specific sample matrix.

Protocol: Liquid-Liquid Extraction (LLE)

-

Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of an internal standard solution (e.g., a C13-labeled lactone or a structurally similar compound not present in the sample) of known concentration.

-

Solvent Addition: Add 5.0 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:ethyl acetate mixture).

-

Extraction: Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-

Collection: Carefully transfer the organic supernatant to a clean vial.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1.0 mL.

-

Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | - Initial Temperature: 80°C, hold for 1 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |

| Mass Range (Full Scan) | m/z 40-400 |

Data Presentation and Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. The following table summarizes the key quantitative parameters for this compound.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 15.8 | 99 | 81, 113, 224 | 5 | 15 |

Note: The retention time and mass-to-charge ratios are representative and should be confirmed with a certified reference standard. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and will depend on the specific instrumentation and matrix.

A multi-point calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The linearity of the method should be evaluated, with an R² value > 0.99 being desirable.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the quantification of this compound. The detailed sample preparation and instrument parameters should serve as a valuable starting point for researchers and scientists. Method validation, including specificity, linearity, accuracy, and precision, should be performed in the target matrix to ensure data quality and compliance with regulatory requirements.[1]

References

Application Notes and Protocols for Electroantennography (EAG) with 9-Tetradecen-5-olide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting electroantennography (EAG) experiments to measure the olfactory responses of insects to the volatile compound 9-Tetradecen-5-olide. These application notes are intended for researchers in the fields of chemical ecology, entomology, and pest management.

Introduction

Electroantennography (EAG) is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus.[1] This method provides a rapid and effective way to screen compounds for their ability to elicit an olfactory response and is widely used in the identification of insect pheromones and other semiochemicals.[1][2][3] The EAG signal represents the summed electrical activity of many olfactory receptor neurons, offering a global measure of antennal sensitivity to a given volatile.[3][4] this compound is a lactone that may act as a pheromone or kairomone in various insect species. Understanding its reception at the peripheral olfactory level is crucial for developing its potential use in pest management strategies or for studying insect chemical communication.

The insect olfactory system is highly specialized for detecting specific chemical cues, including pheromones.[5][6] Volatile molecules, such as this compound, enter the sensilla on the insect antenna and bind to olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs).[7][8] This binding event initiates a signal transduction cascade that results in the depolarization of the neuron and the generation of action potentials, which are then transmitted to the brain.[7][8] EAG measures the summed potential changes of these ORNs.[3]

Data Presentation

The following table summarizes representative EAG response data for a hypothetical insect species exposed to varying concentrations of this compound. This data is for illustrative purposes to demonstrate how results can be presented.

| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE | Normalized Response (%) |

| Hexane (Solvent Control) | - | 0.1 ± 0.02 | 0 |

| This compound | 0.01 | 0.5 ± 0.05 | 20 |

| This compound | 0.1 | 1.2 ± 0.10 | 55 |

| This compound | 1 | 2.2 ± 0.15 | 100 |

| This compound | 10 | 2.5 ± 0.18 | 114 |

| This compound | 100 | 2.6 ± 0.20 | 118 |

| Positive Control (e.g., a known pheromone) | 1 | 2.4 ± 0.16 | 109 |

SE: Standard Error of the Mean. The normalized response is calculated relative to the response to the 1 µg/µL concentration of this compound.

Experimental Protocols

This section details the methodology for conducting EAG analysis of this compound.

Materials

-

Insects: Adult male or female insects of the target species. The choice of sex and age will depend on the specific research question.

-

Chemicals:

-

This compound (≥95% purity)

-

Hexane or another appropriate solvent (high purity)

-

Positive control compound (a known EAG-active compound for the target species)

-

-

EAG System:

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrode puller

-

Ag/AgCl wires

-

Saline solution (e.g., Ringer's solution)

-

High-impedance DC amplifier

-

Data acquisition system (e.g., computer with appropriate software)

-

Air stimulus controller for delivering purified and humidified air

-

-

Stimulus Delivery:

-

Pasteur pipettes

-

Filter paper strips

-

Air-tight syringes

-

Protocol

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL).

-

Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

-

Prepare a solvent control (hexane only) and a positive control solution.

-

-

Antenna Preparation:

-

Immobilize the insect. This can be done by restraining it in a pipette tip or on a wax block.[2]

-

Excise one antenna at the base using fine scissors or a sharp blade.[3]

-

Immediately place the excised antenna between the two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the basal end.[1] A small amount of conductive gel can be used to ensure good contact.[3]

-

-

EAG Recording:

-

Position the prepared antenna in a continuous stream of purified and humidified air.

-

Deliver a puff of the solvent control to the antenna to establish a baseline response.

-

Present the different concentrations of this compound in ascending order, with a sufficient interval between stimuli (e.g., 30-60 seconds) to allow the antenna to recover.

-

Deliver a puff of the positive control periodically to check the viability of the preparation.

-

Each stimulus is delivered as a short puff of air (e.g., 0.5-1 second) passed through a Pasteur pipette containing a filter paper strip loaded with 10 µL of the test solution.

-

-

Data Analysis:

-

The EAG response is measured as the maximum amplitude of the depolarization (in millivolts) from the baseline.

-

Subtract the average response to the solvent control from the responses to the test compounds.

-

To account for variations in antennal sensitivity over time, the responses can be normalized. A common method is to express each response as a percentage of the response to a standard compound (e.g., the positive control or a specific concentration of the test compound).

-

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Caption: Generalized insect olfactory signaling pathway.

EAG Experimental Workflow

Caption: Workflow for electroantennography (EAG) analysis.

References

- 1. Electroantennography - Wikipedia [en.wikipedia.org]

- 2. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ockenfels-syntech.com [ockenfels-syntech.com]

- 4. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]

- 6. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 7. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 8. Insect pheromones - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Field Trapping Using 9-Tetradecen-5-olide as a Lure

Introduction

9-Tetradecen-5-olide is a lactone that may possess insect semiochemical properties. While its primary industrial application has been in the flavor and fragrance industry, its structural similarity to known insect pheromones suggests potential as a lure for trapping and monitoring insect populations. These protocols are designed for researchers to systematically evaluate the efficacy of this compound as a field trapping lure.

Target Insect Species

The specific insect species attracted to this compound have not been definitively identified in the reviewed literature. Preliminary field trials will be necessary to determine the target insect(s). Based on the chemical structure, potential target orders could include Lepidoptera (moths and butterflies) and Coleoptera (beetles), as many species within these groups utilize lactones as pheromones or kairomones. For instance, a related compound, (Z)-5-tetradecen-4-olide, is a known sex pheromone of the Japanese beetle (Popillia japonica).

Lure Preparation and Formulation

The preparation of lures is a critical step that can significantly impact trapping efficiency. The following provides a general protocol for lure preparation.

Materials:

-

This compound (high purity)

-

Solvent (e.g., hexane, ethanol)

-

Dispenser (e.g., rubber septa, polyethylene vials, capillary tubes)

-

Inert carrier (optional, e.g., mineral oil)

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 10-100 mg/mL.

-

Lure Loading:

-

Rubber Septa: Using a microsyringe, load individual rubber septa with a precise volume of the stock solution to achieve the desired dosage (e.g., 1 mg, 5 mg, 10 mg per septum). Allow the solvent to evaporate completely in a fume hood before field deployment.

-

Polyethylene Vials: Fill small polyethylene vials with a known amount of the stock solution. The release rate can be controlled by the size of the vial opening or by placing a cotton wick in the opening.

-

-

Lure Storage: Store prepared lures in airtight, solvent-resistant containers at low temperatures (e.g., -20°C) until field deployment to prevent degradation and loss of volatile compounds.

Field Trapping Experimental Design and Protocol

A robust experimental design is crucial for obtaining reliable data on the attractiveness of this compound.

4.1. Experimental Design

A randomized complete block design is recommended to minimize the effects of spatial variation in the field.

-

Treatments:

-

Traps baited with different doses of this compound (e.g., 1 mg, 5 mg, 10 mg).

-

Control traps (containing only the solvent or no lure).

-

(Optional) Positive control traps baited with a known pheromone for a prevalent local species to ensure trapping conditions are suitable.

-

-

Replication: Each treatment should be replicated at least 4-5 times.

-

Trap Placement: Traps should be placed at a sufficient distance from each other (at least 20-50 meters) to avoid interference between lures. The height of the trap will depend on the target insect's typical flight height.

4.2. Field Protocol

-

Site Selection: Choose a suitable habitat where the target insect species are likely to be present.

-

Trap Assembly: Use a standard trap type appropriate for the potential target insects (e.g., delta traps for moths, funnel traps for beetles).

-

Lure Deployment: Place the prepared lure inside the trap according to the manufacturer's instructions.

-

Trap Installation: Deploy the traps in the field according to the randomized block design. Mark the location of each trap using GPS or flags.

-

Data Collection: Check the traps at regular intervals (e.g., weekly).

-

Count and record the number of captured insects of each species.

-

Collect specimens for identification.

-

-

Lure Replacement: Replace the lures at appropriate intervals (e.g., every 2-4 weeks) depending on the dispenser type and environmental conditions.

-

Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different lure dosages and the control.

Data Presentation

Quantitative data from field trials should be summarized in a clear and structured format for easy comparison.

Table 1: Mean Trap Catch of Target Insect Species with this compound Baited Traps

| Lure Treatment (Dosage) | Mean Number of Insects Captured (± SE) |

| Control (No Lure) | Data |

| 1 mg this compound | Data |

| 5 mg this compound | Data |

| 10 mg this compound | Data |

Visualizations

Experimental Workflow for Field Trapping

Caption: Workflow for evaluating the efficacy of this compound as a field trapping lure.

Logical Relationship of Pheromone Trapping Components

Caption: Key components and their interactions in a pheromone-based insect trapping system.

Application Notes and Protocols for the Formulation of 9-Tetradecen-5-olide in Semiochemical Dispensers

Affiliation: Google Research

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 9-Tetradecen-5-olide for use in semiochemical dispensers. This document outlines the physicochemical properties of this compound, details various formulation strategies for controlled release, and provides standardized protocols for the preparation and evaluation of dispensers. The information is intended to facilitate the development of effective and reliable lures for insect monitoring and pest management programs.

Introduction to this compound

This compound is a lactone that has been identified as a semiochemical for certain insect species. Effective utilization of this compound in pest management strategies, such as mating disruption or monitoring, relies on the development of dispensers that ensure its controlled and sustained release over a desired period. The formulation must protect the active ingredient from environmental degradation while maintaining a release rate that is biologically effective.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate dispenser matrix and predicting its release characteristics.

| Property | Value | Reference |

| CAS Number | 15456-70-9 | [1] |

| Molecular Formula | C₁₄H₂₄O₂ | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| Boiling Point | 344.00 to 345.00 °C @ 760.00 mm Hg | [1] |

| Odor Type | Fatty | [1] |

Formulation Strategies for Controlled Release

The selection of a dispenser type and formulation is critical for the successful application of this compound in the field. Common dispenser types for semiochemicals include rubber septa, polyethylene vials, and microcapsules.

Common Dispenser Materials

| Dispenser Type | Material | General Characteristics |

| Rubber Septa | Natural Red Rubber, Gray Butyl Rubber | Inexpensive, easy to load, release rate can be variable and temperature-dependent. |

| Polyethylene Vials | Low-Density Polyethylene (LDPE) | Can provide a more consistent release rate, release is controlled by diffusion through the polymer matrix. |

| Microcapsules | Various Polymers | Provides protection for the active ingredient, release can be triggered by environmental factors or diffusion. |

General Formulation Workflow

The following diagram illustrates a general workflow for the development and evaluation of a semiochemical dispenser for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of this compound dispensers.

Protocol for Loading Rubber Septa Dispensers

Objective: To prepare rubber septa dispensers loaded with a specific dose of this compound.

Materials:

-

This compound (≥95% purity)

-

High-purity hexane (or other suitable solvent)

-

Natural red rubber septa

-

Micropipette and tips

-

Glass vials with caps

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound in hexane at a known concentration (e.g., 10 mg/mL).

-

Place individual rubber septa in clean glass vials.

-

Using a micropipette, apply a precise volume of the stock solution directly onto the top of each septum. The volume will depend on the desired loading dose.

-

Allow the solvent to evaporate completely in a fume hood for at least 4 hours.

-

Once the solvent has evaporated, the septa are ready for use or for release rate analysis.

-

Store loaded septa in a sealed container at low temperature (e.g., -20°C) until use.

Protocol for Release Rate Determination by Gravimetric Analysis

Objective: To determine the release rate of this compound from dispensers by measuring weight loss over time.

Materials:

-

Loaded dispensers (e.g., rubber septa, PE vials)

-

Analytical balance (readable to 0.01 mg)

-

Constant temperature chamber

-

Forceps

Procedure:

-

Individually weigh each loaded dispenser using an analytical balance and record the initial weight (W₀).

-

Place the dispensers in a constant temperature chamber set to a relevant field temperature (e.g., 25°C).

-

At predetermined time intervals (e.g., 24, 48, 72 hours, and then weekly), remove the dispensers from the chamber using forceps and reweigh them. Record the weight at each time point (Wₜ).

-

Calculate the cumulative weight loss at each time point: Weight Loss = W₀ - Wₜ.

-

The release rate can be calculated for each interval by dividing the weight loss during that interval by the duration of the interval.

-

Plot the cumulative weight loss versus time to visualize the release profile.

Protocol for Release Rate Determination by Gas Chromatography (GC)

Objective: To quantify the amount of this compound remaining in a dispenser after a period of aging.

Materials:

-

Aged dispensers

-

Hexane (GC grade)

-

Internal standard (e.g., a stable compound with a similar structure and different retention time)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., non-polar or mid-polar capillary column)

Procedure:

-

Prepare a stock solution of the internal standard in hexane at a known concentration.

-

Place an aged dispenser into a glass vial.

-

Add a precise volume of the internal standard solution to the vial.

-

Add a known volume of hexane to the vial to extract the remaining this compound.

-

Seal the vial and vortex for at least 1 minute to ensure thorough extraction. Let it sit for 24 hours for complete extraction.

-

Analyze a sample of the extract by GC-FID.

-

Create a calibration curve using known concentrations of this compound and the internal standard.

-

Quantify the amount of this compound in the extract by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-